molecular formula C14H11Cl3N2OS B3734776 N-(5-chloro-2-methoxyphenyl)-N'-(2,4-dichlorophenyl)thiourea

N-(5-chloro-2-methoxyphenyl)-N'-(2,4-dichlorophenyl)thiourea

Cat. No. B3734776
M. Wt: 361.7 g/mol
InChI Key: YFAFCWYWWNBHKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methoxyphenyl)-N'-(2,4-dichlorophenyl)thiourea, also known as Diuron, is a herbicide that is widely used in agriculture to control the growth of weeds. It was first introduced in the 1950s and has since become a popular herbicide due to its effectiveness and low cost. In recent years, there has been an increasing interest in the scientific research application of Diuron due to its potential use in the development of new drugs and therapies.

Mechanism of Action

N-(5-chloro-2-methoxyphenyl)-N'-(2,4-dichlorophenyl)thiourea works by inhibiting photosynthesis in plants. It binds to the D1 protein in the photosystem II complex, preventing the transfer of electrons and ultimately leading to the death of the plant. In addition to its herbicidal activity, this compound has also been shown to have a range of other effects on cells, including the induction of oxidative stress and the inhibition of cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects on cells. It has been shown to induce oxidative stress, which can lead to DNA damage and cell death. It has also been shown to inhibit cell proliferation, which may make it useful in the treatment of cancer. In addition, this compound has been shown to have neurotoxic effects, which may be relevant to the development of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One advantage of using N-(5-chloro-2-methoxyphenyl)-N'-(2,4-dichlorophenyl)thiourea in lab experiments is its low cost and availability. It is a widely used herbicide and is readily available from commercial suppliers. In addition, this compound has been shown to have a range of effects on cells, making it a useful tool for studying a variety of biological processes. However, there are also limitations to its use. This compound is a toxic compound and must be handled with care. In addition, its effects on cells may be non-specific, making it difficult to interpret the results of experiments.

Future Directions

There are several potential future directions for research on N-(5-chloro-2-methoxyphenyl)-N'-(2,4-dichlorophenyl)thiourea. One area of interest is its potential use in the development of new therapies for cancer and other diseases. This compound has been shown to inhibit cell proliferation and induce oxidative stress, which may make it a useful tool for the development of new drugs. In addition, there is growing interest in the use of this compound as a tool for studying the effects of oxidative stress on cells, particularly in the context of neurodegenerative disorders. Finally, there is a need for further research to better understand the biochemical and physiological effects of this compound on cells and to identify potential new applications for this compound.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-N'-(2,4-dichlorophenyl)thiourea has been shown to have a range of potential applications in scientific research. One area of interest is its use as a tool for studying the effects of oxidative stress on cells. Oxidative stress is a key factor in many diseases, including cancer and neurodegenerative disorders, and this compound has been shown to induce oxidative stress in cells. This makes it a useful tool for studying the mechanisms underlying these diseases and for testing potential therapies.

properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-(2,4-dichlorophenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl3N2OS/c1-20-13-5-3-9(16)7-12(13)19-14(21)18-11-4-2-8(15)6-10(11)17/h2-7H,1H3,(H2,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFAFCWYWWNBHKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=S)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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